molecular formula C9H6ClNO B12343487 7-chloro-8aH-isoquinolin-3-one

7-chloro-8aH-isoquinolin-3-one

Cat. No.: B12343487
M. Wt: 179.60 g/mol
InChI Key: KQPZVYPWWJZRFV-UHFFFAOYSA-N
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Description

7-Chloro-8aH-isoquinolin-3-one is a heterocyclic compound characterized by a partially saturated isoquinoline backbone with a chlorine substituent at position 7 and a ketone group at position 2. The "8aH" designation indicates a hydrogen atom at the 8a position, reflecting partial saturation of the bicyclic ring system. This structural configuration confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

7-chloro-8aH-isoquinolin-3-one

InChI

InChI=1S/C9H6ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5,7H

InChI Key

KQPZVYPWWJZRFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)N=CC2C=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 7-chloro-8aH-isoquinolin-3-one, can be achieved through several methods:

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts and environmentally friendly solvents. For example, copper-catalyzed cyclization reactions have been employed to produce isoquinoline derivatives efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-chloro-8aH-isoquinolin-3-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-chloro-8aH-isoquinolin-3-one with key analogs from the evidence, focusing on substituent effects, functional groups, and physicochemical properties.

Substituent Effects at Position 7

  • 7-Aminoisoquinoline (): Replacing the chlorine atom with an amino group (-NH₂) introduces electron-donating properties, which may enhance nucleophilicity at the aromatic ring. This substitution is critical in medicinal chemistry, as amino groups often improve bioavailability or receptor binding. For example, 7-aminoisoquinoline derivatives are explored as kinase inhibitors due to their ability to form hydrogen bonds .
  • 7-Hydroxyisoquinolin-1(2H)-one (): A hydroxyl group (-OH) at position 7 introduces acidity and hydrogen-bonding capacity. The ketone at position 1 (vs. position 3 in the target compound) shifts the electronic distribution, affecting conjugation and stability. Hydroxy-substituted isoquinolinones are often studied for antioxidant or metal-chelating properties . Key Difference: The position of the ketone (C3 vs.

Core Structure and Ring Saturation

  • 2,3-Dimethoxy-5H-indolo[2,1-a]isoquinolin-6-one (7b, ): This compound features a fused indolo-isoquinolinone system with methoxy groups at positions 2 and 3. The 5H designation indicates partial saturation, similar to the 8aH in the target compound. The methoxy groups enhance steric bulk and electron density, as evidenced by its IR absorption at 1701 cm⁻¹ (C=O stretch) and melting point of 180–181°C . Key Difference: The fused indole ring in 7b increases planarity and π-conjugation, which may enhance fluorescence properties compared to the simpler isoquinolinone scaffold of the target compound.

Physicochemical and Spectral Data Comparison

Compound Substituent (Position) Ketone Position Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable Features
7-Chloro-8aH-isoquinolin-3-one Cl (7) 3 Not reported Not reported Partially saturated ring
7-Aminoisoquinoline NH₂ (7) None Not reported Not reported Electron-donating substituent
7-Hydroxyisoquinolin-1(2H)-one OH (7) 1 Not reported Not reported Acidic proton, H-bond donor
2,3-Dimethoxy-5H-indolo[2,1-a]isoquinolin-6-one OCH₃ (2,3) 6 180–181 1701 Fused indole ring, high planarity

Research Implications and Limitations

While the provided evidence lacks direct data on 7-chloro-8aH-isoquinolin-3-one, comparisons with analogs suggest:

  • Reactivity: The chloro group may facilitate electrophilic aromatic substitution or act as a leaving group in nucleophilic reactions.
  • Biological Activity: Chlorinated isoquinolinones are often explored for antimicrobial or anticancer activity due to their ability to disrupt enzyme function.
  • Synthetic Challenges: Partial saturation (8aH) may complicate stereoselective synthesis compared to fully aromatic analogs.

Further studies are needed to validate these hypotheses and explore applications in drug discovery or materials science.

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